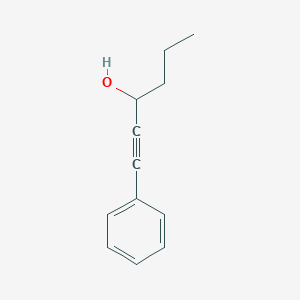

1-Phenyl-1-hexyn-3-ol

Beschreibung

Significance of Propargylic Alcohols as Versatile Building Blocks in Modern Organic Synthesis

Propargylic alcohols are a class of organic compounds that contain both an alcohol functional group and an alkyne functional group, with the hydroxyl group located on a carbon atom adjacent to the carbon-carbon triple bond. This unique structural arrangement makes them exceptionally versatile building blocks in modern organic synthesis. acs.orgresearchgate.net The presence of two reactive sites, the alkyne and the alcohol, allows for a wide array of chemical manipulations, leading to the construction of complex molecular architectures. acs.orgresearchgate.net

The utility of propargylic alcohols stems from their ability to undergo a diverse range of transformations. The alkyne moiety can participate in reactions such as additions, cycloadditions, and transition-metal-catalyzed cross-coupling reactions. prezi.comnih.gov The alcohol functionality can be oxidized, reduced, or converted into other functional groups, such as ethers and esters. wikipedia.org The interplay between these two functional groups can also lead to unique rearrangement reactions, such as the Meyer-Schuster rearrangement, which converts propargylic alcohols into α,β-unsaturated carbonyl compounds. wikipedia.org

The enantioselective synthesis of propargylic alcohols is of particular importance, as the resulting chiral molecules are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds. acs.orgresearchgate.net Biocatalytic methods, employing enzymes such as alcohol dehydrogenases, have emerged as powerful tools for the preparation of enantiomerically pure propargylic alcohols. acs.orgresearchgate.netacs.org

Overview of 1-Phenyl-1-hexyn-3-ol as a Representative Substrate in Alkyne and Alcohol Functionalization

This compound serves as an excellent model substrate for exploring the reactivity of propargylic alcohols. Its synthesis can be achieved through the nucleophilic addition of a phenylacetylide anion to butanal. This reaction brings together the key structural features of the molecule: the phenyl-substituted alkyne and the secondary alcohol.

The presence of the phenyl group, the alkyl chain, and the hydroxyl group on the propargylic framework allows for the investigation of various functionalization strategies. The alkyne can be targeted in reactions such as rearrangements and additions, while the alcohol group can be the site of oxidation or substitution.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₄O |

| Molecular Weight | 174.24 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 283.6 °C at 760 mmHg |

| Density | 0.949 g/mL at 25 °C |

| Refractive Index | n20/D 1.549 |

| CAS Number | 1817-51-2 |

This data is compiled from various chemical suppliers and databases. lookchem.com

A notable reaction of this compound is the gold-catalyzed Meyer-Schuster rearrangement. prezi.com In this transformation, the propargylic alcohol rearranges to form 1-phenylhex-2-en-1-one. prezi.comprezi.com This reaction highlights the ability of the alkyne to undergo rearrangement facilitated by the adjacent alcohol group.

Furthermore, the alkyne moiety of similar 1-phenyl-1-alkynes has been shown to participate in other transition-metal-catalyzed reactions. For instance, ruthenium-catalyzed hydroarylation reactions have been demonstrated on substrates like 1-phenyl-1-hexyne (B72867), leading to the formation of trisubstituted alkenes. nih.govacs.org Iridium-catalyzed additions of 1,3-diketones to internal alkynes also showcase the reactivity of the carbon-carbon triple bond. acs.org

The alcohol functionality of this compound also presents opportunities for synthetic transformations. While specific examples for this exact substrate are less commonly documented in introductory literature, the general reactivity of propargylic alcohols suggests that the hydroxyl group can be oxidized to the corresponding ketone, 1-phenyl-1-hexyn-3-one. Moreover, enzymatic methods, such as those using alcohol dehydrogenases, could potentially be employed for the enantioselective oxidation or reduction of the alcohol, providing access to chiral building blocks. acs.orgresearchgate.netfrontiersin.org

Representative Reactions of this compound and Related Compounds

| Reaction Type | Catalyst/Reagent | Product Type |

| Meyer-Schuster Rearrangement | Gold(I) catalyst | α,β-Unsaturated ketone |

| Ruthenium-Catalyzed Hydroarylation | [Ru(p-cymene)Cl₂]₂ | Trisubstituted alkene |

| Iridium-Catalyzed Diketone Addition | [Ir(cod)₂]SbF₆ | Alkenyl-substituted diketone |

| Enzymatic Oxidation | Alcohol Dehydrogenase | Ketone |

This table summarizes some of the key transformations that underscore the utility of this compound as a versatile substrate in organic synthesis.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-phenylhex-1-yn-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-2-6-12(13)10-9-11-7-4-3-5-8-11/h3-5,7-8,12-13H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGUIQUVFOYTZNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C#CC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90342562 | |

| Record name | 1-Phenyl-1-hexyn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1817-51-2 | |

| Record name | 1-Phenyl-1-hexyn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodologies for the Synthesis of 1 Phenyl 1 Hexyn 3 Ol and Analogous Propargylic Systems

Classical and Established Synthetic Routes to Propargylic Alcohols

Traditional methods for the synthesis of propargylic alcohols are widely utilized due to their reliability and the accessibility of starting materials. These routes typically involve the addition of an alkyne nucleophile to a carbonyl compound.

Grignard Reagent-Mediated Alkynylation of Carbonyl Compounds

The addition of organomagnesium halides, or Grignard reagents, to carbonyl compounds is a cornerstone of carbon-carbon bond formation. In the context of propargylic alcohol synthesis, an alkynyl Grignard reagent reacts with an aldehyde or ketone. For the synthesis of 1-phenyl-1-hexyn-3-ol, this would involve the reaction of a phenylacetylide magnesium halide with butanal.

The reaction is believed to proceed through a chelation-controlled process where the magnesium coordinates to the carbonyl oxygen, facilitating the nucleophilic attack of the alkynyl group. stackexchange.comthieme-connect.com This method is effective for a range of substrates, although the reactivity can be influenced by steric hindrance around the carbonyl group. thieme-connect.com While powerful, this method traditionally produces a racemic mixture of the propargylic alcohol when a prochiral aldehyde or ketone is used.

A general scheme for this reaction is the deprotonation of a terminal alkyne by a Grignard reagent, followed by the addition of the resulting alkynyl Grignard to a carbonyl compound. For instance, the reaction of ethyl propiolate with n-butyllithium at low temperatures forms lithium ethyl propiolate, which then reacts with cyclopentanone (B42830) to produce a lithium alkoxide. Subsequent treatment with a mild acid liberates the free alcohol. wikipedia.org

The use of additives like zinc bromide (ZnBr₂) can be crucial in preventing self-quenching of the Grignard reagent, a previously significant issue that often required the use of toxic mercury catalysts. thieme-connect.com

Condensation Reactions with Terminal Alkynes and Aldehydes or Ketones

Direct condensation of terminal alkynes with aldehydes or ketones provides another major route to propargylic alcohols. wikipedia.org This approach often requires activation of the alkyne with a base to form a metal acetylide, which then acts as the nucleophile. wikipedia.org The synthesis of this compound via this method would involve the reaction of phenylacetylene (B144264) with butanal in the presence of a suitable base and catalyst system.

Various catalytic systems have been developed to facilitate this transformation under milder conditions. For example, systems involving zinc triflate (Zn(OTf)₂) and an amine like triethylamine (B128534) (Et₃N) or a chiral auxiliary like N-methylephedrine have proven effective. organic-chemistry.orgorganic-chemistry.orgresearchgate.net The use of Zn(OTf)₂ and (+)-N-methyl ephedrine (B3423809) allows for the enantioselective addition of terminal acetylenes to aldehydes, even in the presence of small amounts of water. organic-chemistry.org

Other metal-based systems, such as those employing indium(III) bromide (InBr₃) with triethylamine or tin(IV) chloride (SnCl₄) with tributylamine (B1682462) (Bu₃N), have also been shown to promote the alkynylation of a wide variety of aldehydes. organic-chemistry.orgoup.com These methods offer good to high yields and can be more tolerant of functional groups than traditional Grignard reactions.

Advanced and Stereoselective Synthesis of Propargylic Alcohols

The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has driven the development of advanced, stereoselective methods for the synthesis of propargylic alcohols.

Asymmetric Catalysis in Propargylic Alcohol Formation

Asymmetric catalysis offers a powerful strategy for the enantioselective synthesis of propargylic alcohols. This approach utilizes a chiral catalyst to control the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer.

A notable example is the use of a zinc triflate and N-methylephedrine system, which facilitates the direct addition of terminal alkynes to aldehydes with high enantiomeric excess (up to 99% ee). organic-chemistry.org This method is practical as it uses commercially available and inexpensive reagents. organic-chemistry.orgorganic-chemistry.org The reaction is also robust, demonstrating high enantioselectivity across various solvents and concentrations, and can be performed in the presence of air and moisture. organic-chemistry.org

Other successful catalytic systems include those based on copper(II) complexes with chiral hydroxamic acid ligands, which have been used for the asymmetric synthesis of CF₃-substituted tertiary propargylic alcohols. rsc.org Similarly, a combination of a copper-pybox complex and a borinic acid has been employed for the asymmetric O-propargylation of secondary aliphatic alcohols. researchgate.net The development of cooperative catalysis, such as an amine-metal salt-Brønsted acid ternary system, has also enabled highly stereoselective cross-aldol couplings between aldehydes and ynals to access chiral propargylic alcohols. rsc.org

Table 1: Examples of Asymmetric Catalytic Systems for Propargylic Alcohol Synthesis

| Catalyst System | Chiral Ligand/Additive | Substrates | Enantiomeric Excess (ee) |

|---|---|---|---|

| Zn(OTf)₂ | N-methylephedrine | Terminal alkynes and aldehydes | Up to 99% |

| In(III)/BINOL | BINOL | Terminal alkynes and aldehydes | High |

| Ti(OiPr)₄/BINOL | BINOL | Alkynylzinc reagents and aldehydes | High |

| Cu(II)/Hydroxamic Acid | Chiral Hydroxamic Acid | α-N₃ amide and trifluoromethyl ketones | High |

| Amine/CuI/PhCO₂H | α,α-dialkylprolinol silyl (B83357) ether | Aldehydes and ynals | Up to >99% |

Biocatalytic Approaches for Enantiopure Propargylic Alcohols

Biocatalysis has emerged as a green and efficient alternative for producing enantiopure propargylic alcohols. acs.org Enzymes, such as alcohol dehydrogenases (ADHs) and ketoreductases, can catalyze the reduction of propargylic ketones to the corresponding alcohols with high enantioselectivity. acs.orgnih.gov

One strategy involves a two-step enzymatic cascade. In the first step, a peroxygenase from Agrocybe aegerita oxidizes a racemic propargylic alcohol to the corresponding ketone. Subsequently, the ketone is stereoselectively reduced to the desired enantiomerically pure alcohol using either an (R)-selective ADH from Lactobacillus kefir or an (S)-selective ADH from Thermoanaerobacter brokii. researchgate.netacs.orgnih.gov This deracemization process can yield a broad range of enantioenriched alcohol products in high yields (70–99%). researchgate.netacs.org

Table 2: Biocatalytic Synthesis of Enantiopure Propargylic Alcohols

| Enzyme System | Reaction Type | Starting Material | Product | Yield |

|---|---|---|---|---|

| Agrocybe aegerita peroxygenase & Lactobacillus kefir ADH | Deracemization | Racemic propargylic alcohol | (R)-propargylic alcohol | 70-99% |

| Agrocybe aegerita peroxygenase & Thermoanaerobacter brokii ADH | Deracemization | Racemic propargylic alcohol | (S)-propargylic alcohol | 70-99% |

Kinetic Resolution Strategies for Optically Active Propargylic Alcohols

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. This technique relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, allowing for the isolation of the less reactive enantiomer in high enantiomeric purity.

Non-enzymatic kinetic resolution of propargylic alcohols has been achieved using chiral catalysts. For example, benzotetramisole (BTM) has been shown to catalyze the kinetic resolution of secondary propargylic alcohols with high selectivity factors. acs.org Palladium-catalyzed carboxylation of racemic tertiary propargylic alcohols using chiral ligands like (R)- or (S)-DTBM-Segphos also provides a route to optically active tertiary propargylic alcohols with excellent enantiomeric excess (no less than 90% ee). rsc.orgrsc.org

Lipases are also commonly employed in the kinetic resolution of alcohols through enantioselective acylation or esterification. almacgroup.comnih.gov For instance, the kinetic resolution of racemic 1-phenyl-1-propanol (B1198777) has been successfully achieved using lipase-catalyzed enantioselective esterification. nih.gov This approach has also been applied to the resolution of other secondary alcohols, demonstrating the versatility of lipases in preparing enantiomerically enriched compounds. asianpubs.orgmdpi.com

Table 3: Examples of Kinetic Resolution of Propargylic Alcohols

| Catalyst/Reagent | Chiral Ligand | Reaction Type | Substrate | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Benzotetramisole (BTM) | - | Acylation | Secondary propargylic alcohols | High selectivity factors |

| Palladium | (R)- or (S)-DTBM-Segphos | Carboxylation | Tertiary propargylic alcohols | ≥90% |

| Lipase (e.g., Novozym 435) | - | Esterification | Racemic 1-phenyl-1-propanol | 95% (S-enantiomer) |

Green Chemistry Approaches in Propargylic Alcohol Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of propargylic alcohols, including this compound and its analogs. These approaches prioritize the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions to minimize waste and environmental impact. Key strategies include the use of water as a solvent, ionic liquids, mechanochemistry, and microwave-assisted synthesis.

Catalysis in Green Solvents:

A significant advancement in the green synthesis of propargylic alcohols involves the use of alternative solvent systems to replace volatile and often toxic organic solvents. mdpi.com Ionic liquids (ILs), with their low vapor pressure and high thermal stability, have emerged as promising media for these reactions. For instance, gold-catalyzed propargylic substitution reactions have been successfully carried out in ionic liquids, allowing for the efficient synthesis of related compounds and enabling the recycling of the catalyst. mdpi.comnih.gov

Water, being the most environmentally friendly solvent, is also a focal point of research. The development of water-tolerant catalytic systems is crucial for this approach.

CO₂-Promoted Hydration:

Mechanochemical Synthesis:

Mechanochemistry, which involves inducing reactions by mechanical force (e.g., ball milling), offers a solvent-free or solvent-minimized route for synthesizing propargylic alcohols and their derivatives. researchgate.netbeilstein-journals.org This technique can enhance reaction rates and, in some cases, lead to different reactivity compared to solution-based methods. cardiff.ac.uk For example, the Favorskii-type alkynylation has been achieved mechanochemically using calcium carbide as the alkyne source. researchgate.net This approach has been applied to the synthesis of various propargylic alcohols and diols in good yields. researchgate.net Mechanochemical methods are also noted for their potential in reducing reaction times and improving energy efficiency. beilstein-journals.org

Table 1: Comparison of Green Synthesis Methodologies for Propargylic Systems

| Methodology | Key Features | Catalyst Examples | Advantages |

|---|---|---|---|

| Catalysis in Ionic Liquids | Use of non-volatile, recyclable solvents. mdpi.comnih.gov | Gold-based catalysts (e.g., AuBr₃/AgOTf). mdpi.com | Catalyst recyclability, reduced use of volatile organic compounds. mdpi.com |

| CO₂-Promoted Hydration | Utilizes CO₂ as a promoter and often water as a reactant. acs.orgnih.gov | AgOAc/[Emim][OAc], CuCl/biomass-based ionic liquids. acs.orgnih.gov | High atom economy, use of a renewable C1 source, often mild conditions. acs.orgnih.gov |

| Mechanochemistry | Solvent-free or low-solvent reactions induced by milling. researchgate.netnih.gov | Brønsted acids, Copper(I) iodide. researchgate.netnih.gov | Reduced solvent waste, energy efficiency, potentially faster reactions. beilstein-journals.org |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. sci-hub.setsijournals.com | Palladium catalysts, Copper(II) catalysts. sci-hub.seresearchgate.net | Rapid reaction times, often improved yields. tsijournals.com |

Microwave-Assisted Synthesis:

Microwave irradiation has been established as a powerful tool in organic synthesis to accelerate reaction rates. tsijournals.com In the context of propargylic systems, microwave-assisted synthesis has been employed for various transformations, including the synthesis of pyrimidines from propargylic alcohols and guanidine. sci-hub.se This method often leads to significantly reduced reaction times and can improve yields compared to conventional heating. tsijournals.com

These green chemistry approaches offer viable and often advantageous alternatives to traditional synthetic methods for this compound and related propargylic alcohols, contributing to more sustainable chemical manufacturing.

Reactivity and Mechanistic Investigations of 1 Phenyl 1 Hexyn 3 Ol Transformations

Propargylic Alcohols as Carbocation Precursors in Organic Reactions

Propargylic alcohols are well-established precursors for generating stabilized carbocations in organic reactions. researchgate.netresearchgate.net The proximity of the hydroxyl group to the alkyne allows for the formation of a propargylic cation upon protonation or activation by a Lewis acid and subsequent loss of water. This cation is stabilized by resonance, delocalizing the positive charge between the propargylic carbon and the alkyne, resulting in contributions from both alkynyl-substituted carbenium and allenyl cation structures. ingentaconnect.com This dual reactivity is central to the synthetic utility of compounds like 1-Phenyl-1-hexyn-3-ol.

The direct nucleophilic substitution of the hydroxyl group in propargylic alcohols is a highly atom-efficient transformation, as it typically generates water as the only byproduct. ingentaconnect.comresearchgate.net This process avoids the need for pre-activating the hydroxyl group into a better leaving group, such as a halide or tosylate, which would generate stoichiometric byproducts. ingentaconnect.com The reaction is often facilitated by Brønsted or Lewis acids, which promote the formation of the carbocation intermediate. A wide array of nucleophiles can be employed in these reactions.

Various catalysts have been developed to facilitate these direct substitutions, expanding the scope and applicability of propargylic alcohols in synthesis.

Catalysts for Direct Propargylic Substitution

| Catalyst Type | Examples | Applicable Nucleophiles |

|---|---|---|

| Lewis Acids | BiCl₃, FeCl₃, InCl₃, Sc(OTf)₃ | Arenes, Alkenes, Alcohols, Thiols, Amines |

| Transition Metals | Au(III), Ru(II), Cu(I), Ag(I) | Carbon-, Nitrogen-, Oxygen-, and Sulfur-centered nucleophiles |

| Brønsted Acids | p-Toluenesulfonic acid (p-TsOH) | Electron-rich aromatics, 1,3-dicarbonyl compounds |

The choice of catalyst and nucleophile allows for the construction of diverse molecular frameworks from a single propargylic alcohol precursor. rsc.org

The alkyne functional group in this compound is electron-rich and can be activated by electrophiles. ucl.ac.uk This interaction renders the triple bond susceptible to nucleophilic attack. Unlike the formation of a carbocation at the alcohol-bearing carbon, this pathway involves the direct participation of the alkyne's π-electrons. This activation can be achieved with various electrophilic reagents, including halonium ions (generated from sources like N-iodosuccinimide) or through the coordination of a soft, carbophilic Lewis acid like a gold catalyst. ucl.ac.uknih.gov

The reaction typically proceeds through the formation of a vinyl cation or a metal-alkyne π-complex, which is then intercepted by a nucleophile. ucl.ac.uk For instance, electrophilic halogenation of propargyl alcohols can lead to the formation of α-haloenones or β-haloenones, depending on the reaction conditions and the substitution pattern of the alcohol. nih.gov This pathway provides a route to highly functionalized alkenes.

Transition Metal-Catalyzed Functionalizations

Transition metals offer powerful catalytic cycles for the functionalization of propargylic alcohols under mild conditions. acs.org Catalysts based on metals such as ruthenium, copper, iron, and gold have been extensively studied for their ability to mediate a wide range of transformations, including substitutions, cyclizations, and rearrangements. ingentaconnect.comrsc.orgacs.org These catalysts can activate the propargylic alcohol in different ways, either by coordinating to the hydroxyl group to facilitate its departure or by activating the alkyne moiety towards nucleophilic attack. rsc.org

Homogeneous gold catalysis has become a prominent tool for activating the triple bonds of alkynes. nih.gov Gold(I) and Gold(III) complexes are particularly effective due to their strong Lewis acidity and high affinity for carbon-carbon multiple bonds (carbophilicity). ucl.ac.uknsf.gov This interaction polarizes the alkyne, making it highly electrophilic and ready for subsequent reactions. ucl.ac.uk In the context of propargylic alcohols, gold catalysts can initiate a diverse array of transformations, often with high selectivity and efficiency. nih.gov

Gold catalysts can enable oxidative functionalization pathways where the propargylic alcohol undergoes a net oxidation. These reactions often involve an external oxidizing agent and proceed through intermediates not accessible through other means. One such pathway involves the reaction of propargylic alcohols with nitrones in the presence of an electron-rich gold catalyst. nih.gov This process is believed to generate a gold carbene intermediate, which can then undergo further reactions, such as cyclization, to afford complex nitrogen-containing heterocyclic products. nih.gov Another approach involves using supported gold nanoparticles, often in combination with another metal like palladium, to catalyze the aerobic oxidation of alcohols to the corresponding carbonyl compounds. rsc.org

Examples of Gold-Catalyzed Oxidative Transformations

| Reactant(s) | Oxidant | Key Intermediate | Product Type |

|---|---|---|---|

| Propargylic Alcohol + Nitrone | Nitrone | Gold Carbene / Gold Enolate | Bicyclic Azacyclic Compounds nih.gov |

| Propargylic Alcohol | Molecular Oxygen (O₂) | Surface-bound species | α,β-Unsaturated Ketones (Enones) rsc.org |

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency and complexity-building potential. Gold catalysis has been successfully applied to initiate such reactions involving alkynes. For example, a formal A³-coupling (aldehyde-amine-alkyne) reaction can be achieved starting from alcohols, which are oxidized in situ to aldehydes. mdpi.com The subsequent gold-catalyzed coupling of the aldehyde, an amine, and an alkyne yields propargylamines. mdpi.com

Another strategy involves sequential one-pot reactions where gold catalyzes multiple steps. A notable example is the gold-catalyzed propargylic substitution of a propargylic alcohol with a 1,3-dicarbonyl compound, followed by a cycloisomerization of the intermediate to produce highly substituted furans. mdpi.com This tandem process efficiently constructs the furan (B31954) ring system in a single procedure. mdpi.com

Palladium-Catalyzed Reactions Involving Propargylic Alcohols

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in the transformation of propargylic alcohols is well-documented. researchgate.net While specific studies focusing exclusively on this compound are not extensively detailed in the reviewed literature, the reactivity of similar propargylic alcohols provides a strong indication of its expected behavior. One of the most common palladium-catalyzed reactions for compounds with alkyne functionalities is hydrogenation.

The hydrogenation of the triple bond in this compound can be selectively controlled to yield either the corresponding allylic alcohol, (Z)-1-phenyl-1-hexen-3-ol, or the fully saturated alcohol, 1-phenyl-hexan-3-ol. The choice of catalyst, support, and reaction conditions plays a crucial role in determining the selectivity of the hydrogenation. For instance, palladium catalysts supported on materials like magnesium oxide (MgO) or silica (SBA-15) and modified with polymers such as poly(4-vinylpyridine) (P4VP) have shown high selectivity in the hydrogenation of similar alkynes. mdpi.com In the hydrogenation of 2-hexyn-1-ol, a structurally related propargylic alcohol, high selectivity towards the cis-alkene was achieved. mdpi.com This suggests that the hydrogenation of this compound over a suitable palladium catalyst would likely yield (Z)-1-phenyl-1-hexen-3-ol with high selectivity.

| Substrate | Catalyst | Product | Selectivity | Reference |

| 2-hexyn-1-ol | 1%Pd–P4VP/MgO | cis-2-hexen-1-ol | 96–97% | mdpi.com |

This table presents data for a structurally similar compound to illustrate the expected outcome for this compound.

Beyond hydrogenation, palladium catalysts are also employed in cascade reactions that can be initiated by the functionalization of C(sp³)–H bonds. mdpi.com While direct examples with this compound are not provided, the general principles suggest that such transformations could be feasible, leading to the formation of complex heterocyclic structures.

Copper-Catalyzed Processes with Propargylic Alcohols

Copper catalysts offer a cost-effective and efficient alternative to precious metals for various organic transformations. In the context of propargylic alcohols, copper catalysis can facilitate a range of reactions, including C-H functionalization and coupling reactions.

One notable application is the propargylic C–H functionalization for the synthesis of allenes. nih.gov Although this typically involves derivatives of propargylic alcohols, the fundamental reactivity highlights the potential for copper-catalyzed transformations at the propargylic position of this compound. Furthermore, copper-catalyzed, manganese-mediated propargylation and allenylation of aldehydes with propargyl bromides have been demonstrated, showcasing the versatility of copper in activating propargylic systems. nih.gov These methodologies could potentially be adapted for transformations involving this compound, leading to the formation of allenes or other coupled products. Mechanistic studies suggest that these reactions can proceed through a radical-based pathway. nih.gov

Iron-Catalyzed Transformations of Propargylic Alcohol Derivatives

Iron, being an earth-abundant and non-toxic metal, has gained significant attention as a catalyst in organic synthesis. Several iron-catalyzed transformations of propargylic alcohols and their derivatives have been developed, demonstrating unique reactivity.

One such transformation is the iron-catalyzed carbomagnesiation of propargylic alcohols. nih.gov This reaction involves the addition of a Grignard reagent across the alkyne in the presence of an iron catalyst, such as Fe(acac)₃, to produce trisubstituted allylic alcohols with high regio- and stereoselectivity. For this compound, this would involve the addition of an organomagnesium reagent to the triple bond.

Another important iron-catalyzed reaction is the dehydrative alkylation of propargyl alcohols with alkyl peroxides to form substituted 1,3-enynes. acs.org This process is believed to involve a radical-polar crossover pathway. Furthermore, the iron-catalyzed borylation of propargylic acetates provides access to multisubstituted allenylboronates. nih.gov This reaction proceeds via an anti-SN2' pathway and allows for chirality transfer.

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield | Reference |

| This compound | CH₃MgBr | Fe(acac)₃ | (E)-1-phenyl-2-methyl-1-hexen-3-ol | High | nih.gov |

| Propargyl alcohol | Alkyl peroxide | Iron catalyst | Substituted 1,3-enyne | Moderate to good | acs.org |

| Propargylic acetate (B1210297) | Bis(pinacolato)diboron | Fe(acac)₃ | Allenylboronate | Good to excellent | nih.gov |

The first entry is a representative example based on the general reaction described in the source.

Earth-Abundant Metal Catalysis: Manganese in Alkyne Functionalization

Manganese is another earth-abundant metal that has emerged as a powerful catalyst for various organic transformations, including the functionalization of alkynes. nih.gov A significant application in the context of propargylic alcohols is the manganese-catalyzed hydroboration of internal alkynes. acs.orgkaust.edu.sa This reaction, utilizing a manganese(II) precatalyst, achieves high regio- and stereoselectivity, yielding valuable alkenylboranes. acs.orgkaust.edu.sa For this compound, this would result in the formation of a β-substituted (Z)-alkenylborane.

| Substrate | Catalyst | Reagent | Product | Yield | Reference |

| Propargylic alcohols | (iPrPDI)MnCl₂ | HBpin | (Z)-alkenylborane | Good | acs.orgkaust.edu.sa |

This table presents a general reaction applicable to this compound.

Manganese catalysts have also been employed in the dimerization of terminal alkynes to produce 1,3-enynes. nih.gov While this compound is an internal alkyne, this reactivity showcases the ability of manganese to activate C-C triple bonds.

Selenium-Catalyzed Alkyne Functionalization

Selenium catalysis offers unique pathways for the functionalization of alkynes. A notable example is the selenium-catalyzed trifluoromethylsulfinylation/rearrangement of propargylic alcohols, which provides access to allenic triflones. acs.orgacs.org This reaction proceeds under mild, transition-metal-free conditions and is believed to involve an unusual disproportionation of a [+SCF₃] group to form [+SOCF₃] in situ, with water acting as the oxygen source. acs.orgacs.org When applied to a propargylic alcohol like this compound, this methodology would be expected to yield the corresponding allenic triflone.

| Substrate | Catalyst | Reagent | Product | Yield | Reference |

| Propargylic alcohols | Selenium | CF₃SO₂Na | Allenic triflones | Moderate to excellent | acs.orgacs.org |

This table describes a general transformation applicable to this compound.

Other Metal-Mediated and Catalyzed Reactions

Gold catalysis has emerged as a particularly powerful tool for the transformation of propargylic alcohols. The most prominent example involving this compound is the gold-catalyzed Meyer-Schuster rearrangement. chegg.comprezi.comchegg.com This reaction converts the propargylic alcohol into an α,β-unsaturated ketone, specifically 1-phenylhex-2-en-1-one. chegg.comprezi.com The gold catalyst acts as a π-acid, activating the alkyne for nucleophilic attack by the hydroxyl group. prezi.com The reaction is often carried out in the presence of a co-catalyst like methanol (B129727), which can influence the regioselectivity. chegg.com

| Substrate | Catalyst | Product | Yield | Reference |

| This compound | Gold(I) catalyst | 1-phenylhex-2-en-1-one | Not specified | chegg.comprezi.comchegg.com |

Rearrangement Reactions of Propargylic Alcohols

Propargylic alcohols are prone to various rearrangement reactions, often catalyzed by acids or transition metals. The Meyer-Schuster rearrangement is a classic example, converting secondary and tertiary propargylic alcohols to α,β-unsaturated ketones or aldehydes. wikipedia.org

The gold-catalyzed Meyer-Schuster rearrangement of this compound serves as a prime example of this transformation. chegg.comprezi.comchegg.com The mechanism involves the coordination of the gold catalyst to the alkyne, followed by an intramolecular attack of the hydroxyl group. prezi.com Subsequent steps lead to the formation of the enone product. The use of a gold catalyst allows for milder reaction conditions compared to traditional strong acid catalysis, which can sometimes lead to side reactions like the Rupe rearrangement, especially with tertiary propargyl alcohols. wikipedia.org The Rupe rearrangement typically yields α,β-unsaturated methyl ketones via an enyne intermediate. wikipedia.org

Other potential rearrangement reactions for propargylic alcohols include the Eschenmoser-Claisen rearrangement, which converts allylic alcohols into γ,δ-unsaturated amides. wikipedia.org While this is not a direct rearrangement of the propargylic alcohol itself, derivatives of this compound could potentially undergo such transformations.

Meyer-Schuster Rearrangement and Related Transformations

The Meyer-Schuster rearrangement is a notable acid-catalyzed transformation of propargyl alcohols into α,β-unsaturated carbonyl compounds. In the case of this compound, a secondary propargylic alcohol, this rearrangement leads to the formation of 1-phenylhex-2-en-1-one. This reaction proceeds through the protonation of the hydroxyl group, followed by a 1,3-shift of the protonated hydroxyl group to form an allene (B1206475) intermediate, which then tautomerizes to the more stable α,β-unsaturated ketone.

The traditional Meyer-Schuster rearrangement is often carried out under strongly acidic conditions. However, modern synthetic methods have employed transition metal catalysts, such as gold(I) complexes, to facilitate this transformation under milder conditions. The gold catalyst activates the alkyne moiety of this compound, promoting the rearrangement to 1-phenylhex-2-en-1-one. The use of a co-catalyst, such as methanol, can influence the regioselectivity of the reaction.

The reaction can produce both (E) and (Z) isomers of the α,β-unsaturated ketone. The ratio of these isomers can be influenced by the reaction conditions and the catalytic system employed.

Table 1: Meyer-Schuster Rearrangement of this compound

| Reactant | Product | Catalyst/Reagents | Key Transformation |

|---|---|---|---|

| This compound | 1-Phenylhex-2-en-1-one | Acid (e.g., H₂SO₄) or Gold(I) catalyst | Rearrangement of a propargylic alcohol to an α,β-unsaturated ketone |

mdpi.commdpi.com-Sigmatropic Rearrangements of Propargylic Esters and Ethers

Propargylic esters and ethers derived from this compound can undergo mdpi.commdpi.com-sigmatropic rearrangements, such as the Claisen and Cope rearrangements, to furnish new carbon-carbon bonds and complex molecular architectures. These concerted, pericyclic reactions are thermally or catalytically induced and proceed through a six-membered, chair-like transition state.

For instance, a vinyl ether of this compound can undergo a Claisen rearrangement to yield a γ,δ-unsaturated ketone. Similarly, a propargyl vinyl ether derived from this alcohol can rearrange to form an allenic aldehyde or ketone. Gold(I) catalysts have been shown to be particularly effective in promoting these rearrangements under mild conditions. Mechanistic studies using stereochemically defined probes have provided evidence for both concerted and stepwise pathways, depending on the substrate and catalyst system. For Au(I)-catalyzed rearrangements of propargylic esters, a reversible process involving a gold-coordinated allene intermediate has been proposed.

Isomerization Pathways, including Allene Formation

Under certain conditions, this compound and its derivatives can undergo isomerization to form allenes. The presence of a phenyl group conjugated with the potential double bond in the allene structure can facilitate this isomerization process. Base-promoted isomerization of alkynes to allenes is a known transformation, where a base abstracts a proton, leading to a cascade of electronic rearrangements to form the allene.

Transition metal catalysts can also mediate the isomerization of internal alkynes to allenes. Mechanistic studies suggest that these transformations can occur through various pathways, including metal hydride insertion-elimination or via a π-allyl intermediate. The specific pathway and the efficiency of the isomerization are dependent on the metal catalyst and the substrate.

Cyclization and Annulation Reactions Employing Propargylic Alcohols

Intramolecular Cyclizations to Form Heterocyclic Systems

Derivatives of this compound are valuable precursors for the synthesis of various heterocyclic systems through intramolecular cyclization reactions. For example, gold(I)-catalyzed cycloisomerization of N-tethered indole and dihydropyrrole substrates containing an arylpropargyl moiety can lead to the formation of complex polycyclic N-heterocycles. These reactions proceed through the activation of the alkyne by the gold catalyst, followed by nucleophilic attack from the tethered nitrogen heterocycle.

The versatility of this approach allows for the construction of diverse and complex molecular frameworks, with potential applications in medicinal chemistry and materials science. The choice of catalyst and reaction conditions can influence the stereochemical outcome of the cyclization, enabling the synthesis of chiral polycyclic systems.

Cycloaddition Reactions, specifically 1,3-Dipolar Cycloaddition for 1,2,3-Triazoles

The alkyne functionality in this compound and its derivatives can participate in cycloaddition reactions, most notably the 1,3-dipolar cycloaddition with azides to form 1,2,3-triazoles. This reaction, a cornerstone of "click chemistry," is highly efficient and regioselective, particularly when catalyzed by copper(I) or ruthenium(II) complexes.

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) typically yields 1,4-disubstituted 1,2,3-triazoles, while the ruthenium-catalyzed variant can provide access to the 1,5-disubstituted regioisomers. This methodology allows for the straightforward introduction of the stable and versatile triazole moiety, which is a common pharmacophore in medicinal chemistry. The reaction is tolerant of a wide range of functional groups, making it a powerful tool for molecular construction and modification.

Table 2: 1,3-Dipolar Cycloaddition of a this compound Derivative

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|---|---|---|

| Derivative of this compound | Organic Azide (B81097) | Copper(I) or Ruthenium(II) | 1,2,3-Triazole derivative |

Annulation Strategies for Fused Ring Systems

Annulation reactions are powerful strategies for the construction of fused ring systems, wherein a new ring is formed onto a pre-existing molecule through the formation of two new bonds. While specific examples directly employing this compound in annulation reactions are not detailed in the provided context, the functional groups present in its derivatives make them suitable candidates for such transformations.

For instance, the Robinson annulation, a classic method for forming a six-membered ring, involves a Michael addition followed by an aldol condensation. An α,β-unsaturated ketone, which can be synthesized from this compound via the Meyer-Schuster rearrangement, could potentially serve as the Michael acceptor in a Robinson annulation sequence, leading to the formation of a fused cyclohexenone ring system. This highlights the potential of leveraging the reactivity of this compound and its derivatives in the synthesis of complex polycyclic structures.

Chemo- and Regioselective Functionalization of the Alkyne and Hydroxyl Groups

The presence of both an alkyne and a hydroxyl group in this compound allows for a rich tapestry of chemical reactions. The strategic functionalization of these groups can lead to a diverse array of molecular architectures.

Stereo-divergent Functionalization of Alkynes to Defined Alkenes and Alkanes

The controlled reduction of the alkyne moiety in this compound can yield either (Z)- or (E)-alkenes, or the fully saturated alkane, depending on the chosen reagents and reaction conditions. This stereodivergent synthesis is of paramount importance in organic chemistry as the geometry of the resulting alkene can significantly influence the biological and physical properties of the final product.

The semi-hydrogenation of alkynes to produce Z-alkenes is a widely utilized transformation. This is often achieved with high stereoselectivity using catalysts such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) or other supported palladium catalysts. For instance, the hydrogenation of 2-hexyn-1-ol, a structurally similar compound, using a 1% Pd-P4VP/MgO catalyst under a hydrogen atmosphere at 40°C, resulted in high selectivity (96-97%) for the corresponding cis-alkene. mdpi.com An electrochemical approach using a palladium catalyst also offers a green and efficient method for the hydrogenation of alkynes to Z-alkenes. rsc.org

Conversely, the synthesis of E-alkenes from alkynes typically requires different reaction conditions, such as dissolving metal reductions (e.g., sodium in liquid ammonia) or through the use of specific transition metal catalysts that favor the formation of the trans-isomer. While less common, certain chromium-based catalysts have shown efficiency in the Z-selective semi-hydrogenation of some alkynes. nih.gov The complete reduction of the alkyne to an alkane can be readily achieved using a variety of hydrogenation catalysts, such as palladium on carbon (Pd/C), under a hydrogen atmosphere.

Table 1: Representative Conditions for Stereo-divergent Alkyne Reduction

| Desired Product | Reagents and Conditions | Catalyst | Stereoselectivity |

|---|---|---|---|

| (Z)-1-Phenyl-1-hexen-3-ol | H₂, controlled pressure | Lindlar's Catalyst | High (typically >95% Z) |

| (E)-1-Phenyl-1-hexen-3-ol | Na, liquid NH₃ | - | High (typically >90% E) |

| 1-Phenyl-3-hexanol | H₂, atmospheric or higher pressure | Pd/C | N/A |

Conversion to Allenes

The conversion of propargylic alcohols, such as this compound, into allenes is a significant transformation that expands their synthetic utility. While the acid-catalyzed Meyer-Schuster rearrangement of propargylic alcohols typically yields α,β-unsaturated ketones, specific methodologies can be employed to favor the formation of allenes. This often involves the conversion of the hydroxyl group into a better leaving group, followed by a nucleophilic attack that induces a nih.govrsc.org-sigmatropic rearrangement.

For example, the reaction of a propargylic alcohol with a sulfinyl chloride can lead to a propargyl sulfinate, which then undergoes a nih.govrsc.org-sigmatropic rearrangement to form an allenyl sulfoxide. Subsequent cleavage of the sulfoxide can yield the desired allene. Another approach involves the reaction of the propargylic alcohol with an orthoester in the presence of an acid catalyst, which can also lead to the formation of an allene through a Claisen-type rearrangement.

C-H Bond Functionalization Adjacent to the Propargylic System

The C-H bonds adjacent to the propargylic system in this compound, specifically at the C-4 position, are susceptible to functionalization. This activation can be achieved through various strategies, including radical-based approaches and transition metal-catalyzed reactions.

One notable method involves the aerobic oxidation of the propargylic alcohol. In the presence of a suitable catalyst system, such as Fe(NO₃)₃·9H₂O, TEMPO, and sodium chloride, the hydroxyl group can be oxidized to a ketone, yielding 1-phenyl-1-hexyn-3-one. This transformation proceeds under mild, aerobic conditions. nih.gov

Furthermore, directed C-H activation provides a powerful tool for regioselective functionalization. By employing a directing group that positions a metal catalyst in proximity to a specific C-H bond, selective transformations can be achieved. While specific examples for this compound are not prevalent in the literature, the general principle has been applied to various propargylic systems.

Metal-Free and Organocatalytic Transformations of Propargylic Alcohols

The development of metal-free and organocatalytic reactions is a rapidly growing area of chemical research, driven by the desire for more sustainable and environmentally friendly synthetic methods. Propargylic alcohols, including this compound, are excellent substrates for such transformations.

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. youtube.comnih.gov For instance, chiral phosphoric acids can catalyze the enantioselective reaction of propargylic alcohols with various nucleophiles. These reactions often proceed through the formation of a transient allenyl intermediate.

A variety of sequential gold-catalyzed reactions of 1-phenylprop-2-yn-1-ol with 1,3-dicarbonyl compounds have been shown to be directed towards different outcomes by a suitable choice of the catalytic system, the nature of the 1,3-dicarbonyl compound, and the reaction conditions. doi.org These transformations highlight the potential for developing complex molecular architectures from simple starting materials under relatively mild conditions.

Metal-free transformations of propargylic alcohols can also be achieved using strong acids or bases to promote rearrangements and other reactions. For example, the Meyer-Schuster rearrangement can be catalyzed by strong acids without the need for a metal catalyst.

Advanced Synthetic Applications of 1 Phenyl 1 Hexyn 3 Ol As a Building Block

Construction of Diverse Carbon Skeletons and Complex Molecules

The strategic positioning of the alcohol and alkyne functionalities within 1-Phenyl-1-hexyn-3-ol facilitates a variety of transformations, leading to the formation of complex carbon frameworks that are pivotal in synthetic chemistry.

A primary application of this compound is its conversion into α,β-unsaturated ketones, specifically enones, through the Meyer-Schuster rearrangement. wikipedia.org This acid-catalyzed reaction involves a 1,3-hydroxyl shift across the alkyne, followed by tautomerization to yield the enone product. wikipedia.org While traditionally requiring strong acids, modern methods employ transition metal catalysts, such as gold and ruthenium, which operate under milder conditions and offer greater functional group tolerance. wikipedia.orgprezi.com

Gold catalysts, in particular, have proven highly effective for this transformation. prezi.comprezi.com For instance, the use of a gold(I) catalyst like PPh₃AuNTf₂ in toluene (B28343) can efficiently rearrange this compound into 1-phenylhex-2-en-1-one. prezi.comchegg.com The reaction often produces a mixture of E (trans) and Z (cis) isomers, with the E isomer typically being the major product due to its greater thermodynamic stability. prezi.com The addition of a co-catalyst like methanol (B129727) can influence the regioselectivity of the reaction. prezi.comchegg.com

The reaction proceeds through the activation of the alkyne's triple bond by the gold catalyst, facilitating the rearrangement. prezi.com This method is advantageous as it avoids the use of highly toxic catalysts like mercury, which were used in traditional Meyer-Schuster reactions. prezi.com

Table 1: Catalytic Systems for Meyer-Schuster Rearrangement of this compound

| Catalyst | Co-catalyst/Solvent | Key Findings | Reference |

|---|---|---|---|

| PPh₃AuNTf₂ | Methanol, Toluene | Efficiently produces a mixture of E and Z isomers of 1-phenylhex-2-en-1-one at 60°C. | prezi.com |

| Gold(I) salt | Methanol | Methanol acts as a co-catalyst, promoting selective attack at a specific carbon center. | prezi.com |

| Ru-based catalysts | - | Offers an alternative to strong acids, enabling milder reaction conditions. | wikipedia.org |

The resulting enones are themselves versatile intermediates for further synthetic elaborations, including the construction of carbocyclic systems through various annulation strategies.

The internal alkyne of this compound is a key functional group for building extended conjugated systems. Transition metal-catalyzed hydroarylation reactions allow for the addition of aromatic C-H bonds across the triple bond, creating highly substituted and conjugated alkenes. rsc.org Ruthenium catalysts have been effectively used for the hydroarylation of unsymmetrical internal alkynes like 1-phenyl-1-propyne (B1211112) and 1-phenyl-1-hexyne (B72867), yielding bis-alkenylated aromatics with high regio- and stereoselectivity. rsc.org

These transformations typically involve the insertion of a catalytically competent organometallic species across the C≡C triple bond. acs.org The distinct electronic nature of the two acetylenic carbons in this compound, one attached to a phenyl ring and the other to an alkyl chain bearing a hydroxyl group, allows for regioselective functionalization. acs.org Such reactions expand the π-system of the molecule, a crucial feature for developing materials with specific electronic and photophysical properties.

Synthesis of Nitrogen- and Oxygen-Based Heterocyclic Compounds

Propargylic alcohols are foundational precursors for a vast range of heterocyclic compounds. The dual reactivity of the alkyne and alcohol groups in this compound enables various cyclization cascades to form important nitrogen and oxygen-containing ring systems.

The synthesis of substituted pyridines and isoquinolines can be achieved from propargylic alcohol derivatives. One-pot, three-component reactions involving aryl ketones, hydroxylamine, and an internal alkyne, catalyzed by rhodium(III), can produce highly substituted isoquinolines. researchgate.net In a related strategy, a rhodium-catalyzed carbothiolation of an alkyne, followed by treatment with an ammonia (B1221849) source like ammonium (B1175870) acetate (B1210297), provides access to substituted isoquinolines. nih.gov This method has been successfully applied to various internal alkynes, including 3-hexyne (B1328910) and diphenylacetylene. nih.gov

Gold-catalyzed reactions also feature prominently in the synthesis of these N-heterocycles. Gold(III) chloride can catalyze the intramolecular cyclization of o-alkynyloximes to form isoquinoline (B145761) and other fused pyridine (B92270) derivatives. researchgate.net Furthermore, gold(III)-mediated domino reactions of 2-alkynylbenzamides with ammonium acetate yield pharmaceutically relevant 1-aminoisoquinolines under mild conditions. researchgate.net These methods highlight the utility of the alkyne functionality as a linchpin for constructing complex aromatic heterocyclic systems.

Table 2: Selected Methods for Pyridine and (Iso)quinoline Synthesis

| Target Heterocycle | Catalyst/Reagents | General Approach | Reference |

|---|---|---|---|

| Isoquinolines | Rh(III) catalyst, Aryl ketone, Hydroxylamine, Alkyne | Three-component cascade involving C-H activation of an in-situ formed oxime and cyclization. | researchgate.net |

| Isoquinolines | Rh(nbd)₂BF₄/Xantphos, Aryl methyl sulfide, Alkyne, NH₄OAc | Carbothiolation of the alkyne followed by condensation with an ammonia source. | nih.gov |

| 1-Aminoisoquinolines | Au(III), 2-Alkynylbenzamides, Ammonium Acetate | Domino reaction sequence under mild conditions. | researchgate.net |

| Pyridines | NaAuCl₄·2H₂O, Propargylamine, Ketone | Gold-catalyzed cyclization of in-situ formed propargyl enamines. | acs.org |

The synthesis of five-membered heterocycles like furans and pyrroles from this compound and related propargyl alcohols is well-established. Gold-catalyzed reactions of furan-ynes can lead to various heterocyclic products, including furan (B31954) enones. acs.org A general strategy involves the rearrangement of propargylic alcohols into an intermediate that can then undergo cyclization. For example, a gold-catalyzed rearrangement of enol ethers derived from propargylic alcohols can form allene (B1206475) intermediates, which subsequently cyclize to furnish furans. acs.org

Pyrrole (B145914) synthesis can be achieved through similar strategies. One notable method involves a silver(I)-catalyzed rearrangement of a propargyl alcohol derivative to a 1,3-dicarbonyl intermediate, which is then condensed with a primary amine and subjected to a final gold(I)-catalyzed cyclization to form the pyrrole ring. acs.org An alternative classical approach involves passing a furan and an amine, such as aniline, over alumina (B75360) at high temperatures, though this method is less subtle than modern catalytic approaches. scispace.com

The versatility of this compound extends to the synthesis of more intricate molecular frameworks, including spirocyclic and fused heterocyclic systems. Gold catalysis is particularly powerful in mediating complex tandem cyclizations. ethernet.edu.et For instance, a gold catalyst can induce a 6-endo-dig carbocyclization with a simultaneous intramolecular C-O bond formation, leading to fused cyclic frameworks. ethernet.edu.et

The synthesis of spirooxindoles, a privileged scaffold in medicinal chemistry, can involve intermediates derived from propargylic alcohols. While many methods focus on simpler derivatives, the functional handles present in this compound could be elaborated into precursors for enantioselective cascade reactions that build spirocyclic oxindoles fused with oxygen-containing rings like tetrahydropyran. researchgate.net These complex transformations underscore the value of propargylic alcohols as starting points for building molecular complexity efficiently. ethernet.edu.et

Triazole and Other Nitrogen-Containing Heterocycles

This compound serves as a highly valuable and versatile building block in the synthesis of complex nitrogen-containing heterocyclic compounds. Its utility is primarily rooted in the reactivity of the terminal alkyne group, which readily participates in various cycloaddition reactions. The most prominent of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry, which provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. frontiersin.orgrsc.org

In a typical CuAAC reaction, this compound reacts with a selected organic azide (B81097) (R-N₃) in the presence of a copper(I) catalyst. The reaction proceeds under mild conditions and with high atom economy to yield a 1,2,3-triazole derivative that retains the 1-hydroxypropyl side chain. This functional handle can be used for further molecular elaboration or can influence the final properties of the molecule. The general scheme for this transformation allows for the synthesis of a diverse library of triazoles by simply varying the azide component.

Beyond triazoles, propargylic alcohols are instrumental in forming other heterocyclic systems. For instance, related terminal alkynes like 1-hexyn-3-ol (B89403) undergo rhodium-catalyzed silylcarbocyclization (SiCAC) reactions. mdpi.com This methodology can be applied to create various oxygen and nitrogen-containing rings, demonstrating the broader potential of the propargylic alcohol moiety in heterocyclic synthesis. mdpi.com The synthesis of azete derivatives from precursors containing alkyne functionalities further highlights the role of such compounds in constructing strained, four-membered nitrogen heterocycles under specific catalytic conditions. biointerfaceresearch.com

Table 1: Representative Heterocycles Synthesized from Alkyne Precursors

| Heterocycle Class | General Precursor(s) | Key Reaction Type |

|---|---|---|

| 1,2,3-Triazoles | Terminal Alkyne (e.g., this compound), Organic Azide | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

| Azete Derivatives | Functionalized Alkynes, Dinitro-aromatics | Multi-step Cycloaddition/Condensation |

| Lactones | Propargyl Alcohols (e.g., 1-hexyn-3-ol), Hydrosilanes | Rhodium-catalyzed Silylcarbocyclization (SiCAC) |

Strategic Intermediacy in Total Synthesis Efforts

The bifunctional nature of this compound—possessing both a reactive alkyne and a nucleophilic/modifiable secondary alcohol—makes it an ideal strategic intermediate in multi-step total synthesis. Its structure allows for orthogonal chemical modifications, where the alkyne and alcohol can be reacted selectively in different stages of a synthetic sequence.

A clear illustration of this strategic value is found in the synthesis of complex, polycyclic heterocyclic systems, such as azete derivatives. biointerfaceresearch.com In a reported multi-step synthesis, building blocks structurally analogous to this compound, such as 5-hexyn-1-ol, are employed as key intermediates. biointerfaceresearch.com The synthesis involves an initial reaction utilizing the alkyne moiety, followed by subsequent steps that build a more complex scaffold. In a later stage, an alcohol functionality is used to introduce another molecular fragment via an etherification reaction. biointerfaceresearch.com This approach, where different parts of the intermediate are engaged in distinct and planned reaction steps, is the essence of its strategic utility. The use of this compound allows for the introduction of a phenyl group for steric or electronic influence, an alkyne for cycloadditions or coupling reactions, and a hydroxyl group for introducing polarity or serving as a point of attachment for other fragments.

Contributions to Advanced Materials Precursors, e.g., Polymers

This compound is a promising monomer for the synthesis of functional polymers and advanced material precursors. The polymerization of related phenyl-substituted alkynes is well-documented. Specifically, research has shown that 1-phenyl-1-hexyne (the parent compound lacking the hydroxyl group) can be effectively polymerized using pentahalides of niobium (NbX₅) and tantalum (TaX₅) as catalysts. sigmaaldrich.com This precedent establishes a viable pathway for the polymerization of the phenylacetylene (B144264) backbone.

By using this compound as a monomer in such a polymerization, a functionalized poly(phenylacetylene) derivative is produced. The resulting polymer features a repeating unit with a pendant 1-hydroxypropyl group attached to the polymer backbone.

The presence of this hydroxyl group is of significant material science interest for several reasons:

Post-Polymerization Modification: The alcohol serves as a reactive handle for grafting other molecules onto the polymer backbone, allowing for the fine-tuning of material properties.

Altered Solubility: The polar hydroxyl groups can increase the polymer's solubility in more polar solvents compared to its unsubstituted counterpart.

Adhesion and Surface Properties: The ability to form hydrogen bonds can enhance the polymer's adhesion to various substrates.

Cross-linking: The hydroxyl groups can act as sites for cross-linking, enabling the formation of robust polymer networks and gels.

These features make polymers derived from this compound attractive candidates for applications in functional coatings, membranes, and other advanced materials where tailored properties are required.

Spectroscopic and Computational Approaches in the Study of 1 Phenyl 1 Hexyn 3 Ol

Spectroscopic Characterization and Structural Elucidation

Spectroscopic techniques are fundamental tools for the structural characterization of molecules like 1-Phenyl-1-hexyn-3-ol and for monitoring the progress of reactions in which it is involved.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Product Ratio Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic compounds. In the study of reactions involving this compound, ¹H NMR and ¹³C NMR are routinely used to identify the product and determine the ratio of stereoisomers.

For instance, in the synthesis of derivatives of this compound, the diastereomeric ratio can be determined by comparing the integration of specific signals in the ¹H NMR spectrum. rsc.org In one study, the signals at 4.46 ppm and 4.62 ppm were used to establish a diastereomeric ratio of 76:24. rsc.org Similarly, in another reaction, the signals at 6.14 ppm and 6.09 ppm were used to determine the diastereomeric ratio. rsc.org The relative stereochemistry of products can be assigned using techniques like ¹H-¹H COSY and NOE analysis. beilstein-journals.org

In the context of the Meyer-Schuster rearrangement of this compound, ¹H NMR spectroscopy is used to analyze the resulting mixture of E and Z isomers of the enone product. nsf.gov The coupling constants between the vinyl protons are crucial for assigning the correct stereochemistry. The alkenic signals of the major and minor products appear at distinct chemical shifts, allowing for their differentiation and the calculation of the product ratio. nsf.gov

| Technique | Application | Example Signals (ppm) | Reference |

| ¹H NMR | Determination of diastereomeric ratio | 4.46 and 4.62 | rsc.org |

| ¹H NMR | Determination of diastereomeric ratio | 6.14 and 6.09 | rsc.org |

| ¹H NMR | Analysis of E/Z isomers in Meyer-Schuster rearrangement | 7.05, 6.87 (major); 6.80, 6.31 (minor) | nsf.gov |

| ¹H-¹H COSY | Assignment of proton correlations | H1 (δ 3.49) correlates to H2 (δ 1.50) | iranchembook.ir |

| HSQC | Correlation of proton and carbon signals | H3 correlates to C2 (δ 60-70) | beilstein-journals.org |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Mechanistic Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information for mechanistic analysis. IR spectroscopy is particularly useful for identifying functional groups present in the starting materials and products. For example, the presence of a hydroxyl group (-OH) and a carbon-carbon triple bond (C≡C) in this compound gives rise to characteristic absorption bands in the IR spectrum. chegg.com The disappearance of the alkyne and alcohol bands and the appearance of a carbonyl band would indicate the conversion of this compound to an enone in a rearrangement reaction. nsf.govchegg.com

UV-Vis spectroscopy can be used to study the electronic transitions in conjugated systems. The phenyl group and the alkyne moiety in this compound constitute a conjugated system that absorbs UV light. Changes in this conjugation during a reaction, such as in a rearrangement to a more extended conjugated enone system, can be monitored by observing shifts in the absorption maxima. grafiati.com

| Spectroscopic Technique | Functional Group/System | Typical Application |

| Infrared (IR) Spectroscopy | Hydroxyl (-OH), Alkyne (C≡C), Carbonyl (C=O) | Monitoring reaction progress by observing the appearance or disappearance of characteristic functional group absorptions. nsf.govchegg.com |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Phenyl-alkyne conjugated system, Enone conjugated system | Analyzing changes in electronic conjugation during chemical transformations. grafiati.com |

Theoretical Chemistry and Mechanistic Modeling

Theoretical chemistry and computational modeling have become indispensable tools for understanding reaction mechanisms at a molecular level. These approaches complement experimental studies by providing insights into transient species and high-energy states that are difficult to observe directly.

Quantum Chemical Calculations for Reaction Pathway Elucidation

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to map out the potential energy surfaces of reactions involving this compound. nih.gov These calculations can identify the structures and energies of reactants, products, intermediates, and transition states. By comparing the energies of different possible pathways, the most likely reaction mechanism can be determined. nih.gov For example, in the context of gold-catalyzed reactions, computational studies have been used to unravel unexpected reaction intermediates, such as a gold-oxetene intermediate in the Meyer-Schuster rearrangement. uniud.it

Computational Studies of Catalytic Cycles and Transition States

For catalyzed reactions, such as the synthesis or transformation of this compound, computational studies are crucial for understanding the role of the catalyst. These studies can model the entire catalytic cycle, including the coordination of the substrate to the catalyst, the key bond-forming or bond-breaking steps, and the release of the product. mdpi.com

For instance, in the copper-catalyzed synthesis of triazoles from iodoalkynes, computational studies have been used to investigate plausible catalytic cycles. acs.org Similarly, in the hydrogenation of alkynes, kinetic models based on the Langmuir-Hinshelwood mechanism can be developed and validated through computational analysis of the competitive adsorption of reactants on the catalyst surface. mdpi.com The calculation of transition state energies helps to explain the observed selectivity. For example, in hydrovinylation reactions, the transition state leading to the branched product was found to be significantly lower in energy, consistent with experimental observations. rsc.org

Prediction of Reactivity and Selectivity via Computational Methods

A significant advantage of computational chemistry is its predictive power. By calculating the activation energies for different reaction pathways, it is possible to predict the reactivity of a substrate and the selectivity of a reaction. nih.gov For example, quantum chemical calculations can predict whether a reaction will favor the formation of one stereoisomer over another or one constitutional isomer over another. rsc.org

In the context of C-H functionalization, DFT calculations can elucidate how the linear or branched selectivity is controlled by comparing the energies of the respective transition states. rsc.org Computational methods can also be used to design new catalysts or predict the outcome of a reaction with a novel substrate before conducting experiments, thereby saving time and resources. nih.gov The reactivity of different alkynes and alkenes can be correlated with properties like their ionization energies, which can be calculated computationally. researchgate.net

Future Directions and Emerging Research Avenues for 1 Phenyl 1 Hexyn 3 Ol Chemistry

Advancing Catalysis for Enhanced Performance

The transformation of 1-phenyl-1-hexyn-3-ol and other propargylic alcohols is heavily reliant on catalytic processes. The future of this field is intrinsically linked to the development of novel catalytic systems that offer improved selectivity, efficiency, and sustainability.

Harnessing Earth-Abundant Metals for Propargylic Alcohol Transformations

Traditionally, many organic transformations have relied on precious metal catalysts such as palladium, platinum, and gold. However, their high cost and low abundance have spurred the exploration of more sustainable alternatives. Earth-abundant metals like copper and iron are now at the forefront of this shift.

Recent studies have demonstrated the potential of copper-based catalysts in various transformations of propargylic derivatives. For instance, copper-catalyzed enantioselective propargylic amination of nonaromatic propargylic esters has been achieved, showcasing the potential for creating chiral amines from precursors structurally similar to this compound. While direct applications to this compound are still emerging, these findings suggest a promising future for the use of copper and other earth-abundant metals in mediating its reactions, offering a more economical and environmentally friendly approach.

Designing Recyclable Catalysts for a Greener Synthesis

The principles of green chemistry emphasize the importance of catalyst recyclability to minimize waste and improve economic feasibility. The development of heterogeneous catalysts, where the catalyst is in a different phase from the reactants, is a key strategy in this endeavor.

Research on the hydrogenation of acetylenic alcohols, such as 2-hexyn-1-ol, using polymer-supported palladium catalysts has shown promising results. These catalysts, where palladium nanoparticles are dispersed on supports like magnesium oxide modified with polymers, exhibit high selectivity and can be recovered and reused for multiple reaction cycles. mdpi.com This approach could be readily adapted for the selective hydrogenation of the alkyne moiety in this compound to either a cis-alkene or an alkane, depending on the desired product. The design of robust and reusable catalysts is a critical area of research that will undoubtedly impact the future synthesis and transformation of this compound.

Unveiling New Synthetic Routes through Novel Reaction Pathways

The exploration of new reaction pathways and multicomponent strategies is set to expand the synthetic utility of this compound, allowing for the construction of complex molecular architectures in a more streamlined fashion.

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials, are particularly attractive for their efficiency and atom economy. The synthesis of propargylamines through a three-component reaction of an aldehyde, an alkyne, and an amine is a well-established example. Given that this compound is synthesized from phenylacetylene (B144264) and butanal, multicomponent strategies that directly incorporate this propargylic alcohol into more complex structures are a significant area of future research. These one-pot syntheses can lead to a diverse range of medicinally relevant scaffolds. researchgate.net

Embracing Automation: Flow Chemistry and High-Throughput Synthesis

The integration of continuous flow chemistry and automated synthesis platforms is revolutionizing the way organic molecules are prepared. These technologies offer advantages in terms of safety, scalability, and the ability to rapidly screen reaction conditions.

The synthesis of propargylic alcohols has been successfully demonstrated in flow-through systems. These processes allow for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to improved yields and selectivities compared to traditional batch methods. Furthermore, the development of automated platforms for the synthesis of chiral alcohols highlights the potential for high-throughput screening of catalysts and reaction conditions for the enantioselective synthesis of this compound.

Expanding Applications in Chemical Biology and Materials Science

The unique structural features of this compound make it an attractive building block for the synthesis of functional molecules with potential applications in chemical biology and materials science.

Propargylic alcohols are valuable precursors for a variety of bioactive compounds. researchgate.net Their ability to undergo a range of transformations allows for the generation of diverse molecular scaffolds for drug discovery programs. For instance, the alkyne group in this compound can participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form stable triazole linkages. nih.govresearchgate.net This powerful bioorthogonal reaction is widely used for labeling biomolecules and synthesizing complex bioconjugates.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-Phenyl-1-hexyn-3-ol with high yield and purity?

- Methodological Answer : A two-step approach is commonly employed. First, perform a Sonogashira coupling between phenylacetylene and a suitable alkyne precursor (e.g., 3-hexyn-1-ol derivative) under Pd/Cu catalysis in an inert atmosphere . Second, optimize reaction conditions (e.g., temperature: 60–80°C, solvent: THF/DMF) to minimize side reactions like alkyne oligomerization. Purification via silica gel chromatography (eluent: hexane/ethyl acetate gradient) ensures >95% purity. Monitor progress using TLC and confirm structure via H NMR and IR (C≡C stretch ~2100 cm) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store the compound under inert gas (Ar/N) at –20°C in amber vials to prevent oxidation and photodegradation. Conduct stability tests under varying conditions (e.g., pH, temperature) using HPLC to track decomposition products. Avoid aqueous environments due to potential hydrolysis of the propargyl alcohol moiety .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- H NMR : Key peaks include the propargyl alcohol proton (δ 2.5–3.0 ppm, broad) and aromatic protons (δ 7.2–7.5 ppm).

- C NMR : Confirm the alkyne carbon (δ 70–85 ppm) and quaternary alcohol carbon (δ 65–75 ppm).

- IR : Identify O–H (3300–3500 cm) and C≡C (2100–2260 cm) stretches.

Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Advanced Research Questions

Q. How can conflicting H NMR data for this compound in different solvents be resolved?

- Methodological Answer : Solvent polarity and hydrogen bonding can shift peaks. For example, in DMSO-d, the propargyl alcohol proton may appear downfield (δ 3.1 ppm) due to hydrogen bonding, whereas in CDCl, it shifts upfield (δ 2.7 ppm). Perform variable-temperature NMR to assess dynamic effects and use computational tools (e.g., DFT calculations) to predict solvent-specific chemical shifts .

Q. What strategies mitigate side reactions during functionalization of this compound?

- Methodological Answer :

- Oxidation : Use mild oxidizing agents (e.g., MnO) to avoid over-oxidation to ketones. Monitor reaction progress via TLC.

- Alkyne Protection : Protect the propargyl alcohol with TMS or triisopropylsilyl (TIPS) groups before performing Grignard or nucleophilic additions .

- Catalytic Systems : Employ Au(I)/Ag(I) catalysts for regioselective alkyne activation, minimizing polymerization .

Q. How can researchers address contradictory reports on the compound’s reactivity in Diels-Alder reactions?

- Methodological Answer : Contradictions may arise from steric hindrance or electronic effects. Design experiments to isolate variables:

Test reactivity with electron-deficient vs. electron-rich dienes.

Vary solvent polarity (e.g., toluene vs. DMF) to assess transition-state stabilization.

Use computational modeling (e.g., Gaussian) to compare frontier molecular orbital (FMO) interactions .

Data Analysis and Experimental Design

Q. What statistical methods are suitable for optimizing reaction parameters in this compound synthesis?

- Methodological Answer : Apply a Design of Experiments (DoE) approach, such as a Box-Behnken design, to evaluate factors like temperature, catalyst loading, and solvent ratio. Analyze response surfaces to identify optimal conditions. Validate models with triplicate runs and ANOVA .

Q. How should researchers interpret unexpected byproducts in the synthesis of this compound?

- Methodological Answer :

Isolate byproducts via preparative HPLC or column chromatography.

Characterize using HRMS and 2D NMR (e.g., HSQC, COSY) to identify structural anomalies.

Propose mechanistic pathways (e.g., radical intermediates or acid-catalyzed rearrangements) and validate with kinetic isotope effect (KIE) studies .

Safety and Compliance